molecular formula C14H11N3O2 B2571711 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole CAS No. 400877-61-4

1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

Cat. No.: B2571711
CAS No.: 400877-61-4
M. Wt: 253.261
InChI Key: AABOXLKGXNPRIR-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is an organic compound that features a naphthalene ring attached to a pyrazole ring with a nitro group at the 4-position

Preparation Methods

The synthesis of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The nitro group is introduced via nitration using nitric acid and sulfuric acid under controlled conditions .

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)13-8-15-16(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABOXLKGXNPRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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